Strategic Synthesis & Process Optimization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Strategic Synthesis & Process Optimization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Topic: Synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary & Molecule Profile
This guide details the synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS: 662154-26-9), a highly functionalized aromatic intermediate critical in the development of hemoglobin allosteric modulators (antisickling agents).[1]
The molecule features a dense substitution pattern on the benzene core: a formyl group (for Schiff base formation with hemoglobin N-terminus), a nitro group (electron-withdrawing), and a propanoic acid tail (solubility and electrostatic interaction).[1][2] The synthesis requires precise regiochemical control, specifically utilizing o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) rather than Vanillin to achieve the correct 2,4,6-substitution pattern relative to the phenoxy ether.[1]
Target Molecule Specifications
| Property | Specification |
| IUPAC Name | 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid |
| Molecular Formula | C₁₁H₁₁NO₇ |
| Molecular Weight | 269.21 g/mol |
| Key Functionality | Aldehyde (electrophile), Carboxylic Acid (ionizable), Nitro (redox active) |
| Chirality | Contains one stereocenter (R/S).[1][3][4][5] Protocol describes racemic synthesis; enantiopure requires chiral starting materials.[2] |
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent 3-Step Protocol . The primary disconnection is at the ether linkage, separating the aromatic core from the aliphatic tail.[2]
Strategic Logic:
-
Regioselectivity: Direct nitration of the final ether is risky due to oxidation of the aldehyde or decarboxylation.[2] Therefore, the aromatic core is functionalized before alkylation.[2]
-
Starting Material: The 2-formyl, 6-methoxy pattern dictates o-Vanillin as the precursor.[1][2] Nitration of o-vanillin occurs exclusively at the 5-position (para to the hydroxyl), perfectly matching the target's 4-nitro position (relative to the ether).[1]
-
Alkylation Efficiency: Using an ester (Ethyl 2-bromopropionate) rather than the free acid prevents side reactions and improves solubility in organic solvents during the SN2 step.[2]
[1][2]
Detailed Experimental Protocol
Stage 1: Nitration of o-Vanillin
Objective: Synthesize 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2]
-
Reagents: o-Vanillin (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).[1][2]
-
Mechanism: The hydroxyl group (C2) and methoxy group (C3) direct the nitro group to the C5 position.[1][2] The aldehyde (C1) is meta-directing, reinforcing substitution at C5.[1][2]
Protocol:
-
Dissolve o-Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (80 mL) in a round-bottom flask.
-
Cool the solution to 0–5°C using an ice bath.
-
Add a solution of Nitric Acid (70%, 7.0 mL) in Glacial Acetic Acid (20 mL) dropwise over 30 minutes. Caution: Exothermic.[1][2]
-
Allow the mixture to warm to room temperature and stir for 2 hours. A yellow precipitate will form.[2]
-
Pour the reaction mixture into ice-cold water (300 mL) to complete precipitation.
-
Filter the yellow solid, wash with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 45°C.
-
Yield: ~85-90%. Mp: 142–144°C.[2]
Stage 2: Williamson Ether Synthesis (O-Alkylation)
Objective: Synthesize Ethyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)propionate. Reaction Type: SN2 Nucleophilic Substitution.[2]
-
Reagents: 5-Nitro-o-vanillin (from Stage 1), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).[1]
Protocol:
-
In a dry flask, dissolve 5-Nitro-o-vanillin (19.7 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add anhydrous K₂CO₃ (27.6 g, 200 mmol). The suspension will turn bright orange/red (phenoxide formation).[1][2] Stir for 15 mins.
-
Add Ethyl 2-bromopropionate (15.6 mL, 120 mmol) and catalytic KI (1.6 g).
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.[2]
-
Workup: Cool to RT. Pour into water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude ester is usually pure enough for the next step.[2] If needed, recrystallize from Ethanol.[2]
Stage 3: Ester Hydrolysis
Objective: Isolate the final acid, 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid.[1][2] Reaction Type: Saponification.[2]
Protocol:
-
Dissolve the crude ester from Stage 2 in THF (100 mL) and Water (100 mL).
-
Stir at room temperature for 2–3 hours. (Avoid heating to prevent aldehyde degradation).[1][2]
-
Workup: Evaporate THF under vacuum.
-
Acidify the remaining aqueous phase carefully with 1M HCl to pH 2–3. The product will precipitate as a solid.[2][6][7]
-
Filter the solid, wash with water, and dry.[2]
-
Recrystallization: Purify the final product using Ethanol/Water or Isopropanol.
Process Workflow & Critical Parameters
The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) for quality assurance.
Quantitative Data Summary
| Step | Reagent | Eq. | Conditions | Expected Yield |
| 1 | HNO₃ (70%) | 1.1 | 0°C, AcOH | 85–90% |
| 2 | Ethyl 2-bromopropionate | 1.2 | 60°C, K₂CO₃, DMF | 80–85% |
| 3 | LiOH[1]·H₂O | 3.0 | RT, THF/H₂O | 90–95% |
| Total | -- | -- | -- | ~60–70% Overall |
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality of Experimental Choices[1][2]
-
Why o-Vanillin? Many researchers mistakenly start with Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2] Nitrating Vanillin yields the 5-nitro isomer, but alkylation occurs at the 4-position.[1][2] This results in 4-(2-carboxyethoxy)-3-methoxy-5-nitrobenzaldehyde, which is a regioisomer of the target.[1][2] The target requires the ether linkage to be ortho to the aldehyde, which is only accessible via o-Vanillin.[2]
-
The "Ortho Effect": In Stage 2, the phenoxide anion is flanked by a formyl group (ortho) and a methoxy group (ortho).[1][2] This creates steric crowding.[2] We use DMF (polar aprotic) to solvate the cation (K+), leaving the phenoxide "naked" and more reactive.[1][2] KI is added to form the transient alkyl iodide (Finkelstein reaction in situ), which is a better electrophile than the bromide.[1][2]
Self-Validating Analytical Markers
To ensure the protocol is working without external validation, observe these intrinsic markers:
-
Stage 1 (NMR): Disappearance of the aromatic protons of o-vanillin.[2] The product (5-nitro-o-vanillin) will show two doublets in the aromatic region (coupling ~2-3 Hz, meta-coupling) due to the protons at C4 and C6.[1]
-
Stage 2 (IR): Appearance of an Ester Carbonyl stretch (~1730-1750 cm⁻¹).[1][2]
-
Stage 3 (Solubility): The ester is insoluble in aqueous base, but as hydrolysis proceeds, the mixture becomes homogeneous (formation of the lithium salt).[1][2] Upon acidification, the product precipitates.[2][6][8]
Pro-Tip: Enantioselective Synthesis
If the biological application requires a specific enantiomer (e.g., R-isomer), replace racemic Ethyl 2-bromopropionate with a chiral sulfonate (e.g., (S)-Ethyl 2-((methylsulfonyl)oxy)propionate ).[1] The SN2 reaction will proceed with Walden inversion, yielding the (R)-ether .[1][2]
References
-
PubChem. "2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid."[1][2] National Library of Medicine.[2] Accessed January 2026.[2] [Link][1][2]
-
Google Patents. "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation."[2] (Contextual reference for 5-nitro-o-vanillin derivatives).
Sources
- 1. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID | 23981-80-8 [chemicalbook.com]
- 2. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid (C11H11NO7) [pubchemlite.lcsb.uni.lu]
- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 5. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents [patents.google.com]
- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 7. 2-(4-Methoxyphenyl)-2-methylpropanoic acid 2955-46-6 [sigmaaldrich.com]
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